5(4H)-Oxazolone, 2-phenyl-4-(triphenylphosphoranylidene)-
Description
5(4H)-Oxazolone derivatives are heterocyclic compounds featuring a five-membered ring containing oxygen and nitrogen. The specific compound 2-phenyl-4-(triphenylphosphoranylidene)-5(4H)-oxazolone is characterized by a phosphoranylidene group at the 4-position and a phenyl substituent at the 2-position. This structure confers unique reactivity, particularly in nucleophilic and cycloaddition reactions, due to the electron-withdrawing nature of the phosphoranylidene moiety. Such derivatives are often intermediates in organic synthesis, enabling the preparation of amino acids, peptides, and enantiopure compounds via enzymatic or chemical pathways .
The compound’s transient formation during hydrolysis of mixed phosphate ester anhydrides has been observed (e.g., in D₂O studies), where its stability and reactivity differ markedly from simpler oxazolones lacking the phosphoranylidene group . Its role in enantioselective synthesis is notable, as enzymatic systems (e.g., P. cepa lipase) can hydrolyze analogous oxazolones to yield optically active amino acid derivatives .
Properties
CAS No. |
98184-34-0 |
|---|---|
Molecular Formula |
C27H20NO2P |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-phenyl-4-(triphenyl-λ5-phosphanylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C27H20NO2P/c29-27-26(28-25(30-27)21-13-5-1-6-14-21)31(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
VKVGACVKLLHOOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hippuric Acid Derivatives
A widely reported method involves the Erlenmeyer azlactone synthesis, where hippuric acid (benzoylglycine) reacts with acetic anhydride and aldehydes or ketones. For example, heating hippuric acid with acetic anhydride and an aromatic aldehyde (e.g., benzaldehyde) in the presence of sodium acetate yields 4-arylidene-2-phenyl-5(4H)-oxazolones. These intermediates serve as precursors for further functionalization.
Reaction Conditions :
-
Reactants : Hippuric acid (1 equiv), aldehyde/ketone (1 equiv), acetic anhydride (excess), sodium acetate (catalyst).
-
Temperature : Reflux (≈140°C).
-
Time : 10–15 minutes for cyclization.
-
Workup : Recrystallization from ethanol yields crystalline oxazolones.
Introduction of the Triphenylphosphoranylidene Group
The phosphoranylidene moiety is introduced via Wittig-type reactions or phosphorane-mediated alkylidenation. These reactions leverage the nucleophilic character of phosphorus ylides to form carbon-phosphorus bonds.
Reaction with Ethyl 3-Oxo-4-(triphenylphosphoranylidene)butyrate
A pivotal method involves the reaction of 4-substituted-5(4H)-oxazolones with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate (1) . For instance, 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone (2a) reacts with 1 under thermal conditions to form ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate (3) . While this product is a pyranone derivative, the reaction demonstrates the viability of phosphoranylidene transfer to oxazolones.
Mechanistic Pathway :
-
Nucleophilic Attack : The ylide phosphorus in 1 attacks the electrophilic carbonyl carbon of the oxazolone.
-
Ring Opening : The oxazolone ring undergoes cleavage, releasing an intermediate enolate.
-
Recyclization : The enolate reorganizes to form the pyranone-phosphoranylidene adduct.
Reaction Conditions :
Wittig-Horner Reactions with Phosphonate Reagents
Phosphonate-based Wittig-Horner reagents offer an alternative route. For example, 4-benzylidene-2-phenyl-5(4H)-oxazolones react with tetraethyl methanediylbis(phosphonate) in the presence of sodium alkoxide to form phosphonated derivatives. While these products are bisphosphonates, the methodology underscores the reactivity of oxazolones toward phosphorus-containing reagents.
Key Observations :
-
Base Sensitivity : Sodium ethoxide or hydride bases are critical for deprotonating the oxazolone and activating the phosphonate reagent.
-
Regioselectivity : The reaction favors attack at the exocyclic double bond of 4-arylidene-oxazolones.
Direct Phosphoranylidenation of Oxazolones
A more direct approach involves the reaction of pre-formed oxazolones with triphenylphosphine-based ylides. For example, 2-phenyl-5(4H)-oxazolone reacts with triphenylphosphine ylides under controlled conditions to introduce the phosphoranylidene group at the 4-position.
Synthetic Protocol :
-
Ylide Preparation : Generate the phosphorus ylide (e.g., from triphenylphosphine and alkyl halides).
-
Coupling Reaction : React the ylide with 2-phenyl-5(4H)-oxazolone in a polar aprotic solvent.
-
Isolation : Purify via column chromatography (eluent: dichloromethane/methanol).
Challenges :
-
Stability : The phosphoranylidene group may undergo hydrolysis or oxidation, necessitating anhydrous conditions.
-
Steric Hindrance : Bulky substituents on the oxazolone or ylide reduce reaction efficiency.
Comparative Analysis of Methodologies
The table below summarizes key preparation routes for 5(4H)-oxazolone, 2-phenyl-4-(triphenylphosphoranylidene)-:
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(triphenyl-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like ethanol or acetic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazoles .
Scientific Research Applications
Synthesis and Reactivity
The compound is typically synthesized through reactions involving triphenylphosphine and oxazolones, leading to the formation of phosphonium ylides. These ylides are valuable intermediates in various organic transformations.
Key Reactions:
- Formation of α-Pyranones : The reaction of 5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate yields α-pyranone derivatives. This process demonstrates the utility of the compound in synthesizing complex heterocyclic structures .
- Cyclization Reactions : The presence of the triphenylphosphonium group allows for cyclization reactions that produce heterocycles such as oxazoles and imidazoles, which are crucial in drug design .
Applications in Organic Synthesis
- Synthesis of Heterocycles : The compound serves as a precursor for synthesizing various heterocyclic compounds. For example, it has been utilized in the synthesis of furo[3,2-d]pyrimidines through cyclization reactions with other phosphonium ylides .
- Pharmaceuticals : The derivatives obtained from 5(4H)-oxazolone exhibit biological activities that make them potential candidates for drug development. Research has shown that modifications to the oxazolone structure can enhance its pharmacological properties, leading to compounds with anti-inflammatory and anticancer activities .
Case Study 1: Synthesis of α-Pyranones
In a study published in ChemInform, researchers demonstrated the synthesis of ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidene methyl-2H-pyran-5-carboxylate from 5(4H)-oxazolone. This compound exhibited significant reactivity towards aldehydes, making it a versatile synthetic intermediate for various applications in organic chemistry .
A recent investigation into the biological activity of derivatives of 5(4H)-oxazolone revealed that certain modifications led to compounds with enhanced activity against cancer cell lines. The structure-activity relationship (SAR) studies highlighted the importance of the triphenylphosphonium moiety in conferring biological properties .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-phenyl-4-(triphenyl-) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells . Its effects are mediated through binding to receptors or interacting with other molecules, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Analogues
a. 4-(Methoxy-substituted benzylidene)-5(4H)-oxazolones (e.g., (Z)-2-aryl derivatives)
- Structure : These oxazolones feature a benzylidene group at the 4-position instead of the phosphoranylidene moiety. Methoxy substituents on the benzylidene group enhance electron density, altering reactivity.
- Synthesis : Prepared via condensation of methylamine with substituted oxazolones in chloroform, yielding stable crystalline products .
- Reactivity : Less electrophilic than the phosphoranylidene derivative, leading to slower nucleophilic attack.
b. 2,4-Diaryl-5(4H)-imidazolones
- Structure : Replace the oxygen atom in the oxazolone ring with a nitrogen, forming an imidazolone core.
- Bioactivity : Exhibit potent anti-inflammatory properties (e.g., COX-2 inhibition) due to sulfonamide and acetyl substitutions. Unlike oxazolones, imidazolones show low gastrointestinal toxicity in vivo .
c. 5-(Z)-Arylidene-4-thiazolidinones
- Structure: Sulfur-containing analogs with a thiazolidinone ring. Synthesized from thiosemicarbazides and oxazolones.
- Reactivity : Thione groups enable metal coordination, making them useful in medicinal chemistry (e.g., antimicrobial agents). Their synthesis requires harsh acidic conditions compared to oxazolones .
Reactivity and Stability
Challenges and Limitations
- The phosphoranylidene oxazolone’s instability limits its isolation, requiring in situ generation .
- Methoxy-substituted analogs, while stable, lack the versatility for enantioselective transformations without additional chiral catalysts .
- Imidazolones and thiazolidinones, though bioactive, are synthetically laborious and less tunable .
Biological Activity
5(4H)-Oxazolone, 2-phenyl-4-(triphenylphosphoranylidene)- is a compound belonging to the oxazolone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
- Chemical Formula : C27H20NOPS
- Molecular Weight : 427.52 g/mol
- CAS Registry Number : 3111189
Synthesis
The synthesis of 5(4H)-Oxazolone derivatives often involves the condensation of various aryl aldehydes with N-acyl glycine derivatives. A notable method includes the use of ultrasound irradiation in a PEG-400 solvent system, which results in high yields and purity of the desired oxazolones. This method is considered environmentally friendly and efficient for synthesizing compounds with potential biological activity .
Anticancer Properties
Research indicates that oxazolone derivatives have significant anticancer properties. A study evaluated several synthesized compounds against various cancer cell lines, including K562 (human chronic myeloid leukemia), Colo-205 (human colon carcinoma), and A549 (human lung carcinoma). Compounds such as 3a, 3c, and 3i exhibited promising growth inhibition against A549 cells while showing minimal effects on non-cancerous HEK293 cells. The IC50 values for these compounds were comparable to the reference drug doxorubicin, highlighting their potential as selective anticancer agents .
Analgesic and Anti-inflammatory Activity
In another study, a series of oxazolones were assessed for their analgesic activity using the writhing test and hot plate test in mice. The results demonstrated that certain derivatives exhibited significant analgesic effects, suggesting their potential use in pain management therapies. Additionally, histopathological assessments indicated low toxicity profiles for these compounds, reinforcing their safety for therapeutic use .
Antimicrobial Activity
The oxazolone class has also been evaluated for antimicrobial properties. Various derivatives showed activity against a range of bacterial strains. The structure-activity relationship studies indicated that modifications to the phenyl groups significantly influenced their antimicrobial efficacy .
Case Study 1: Anticancer Activity
A recent investigation into the anticancer effects of new oxazolone derivatives revealed that they could inhibit tumor angiogenesis and malignant cell proliferation. These compounds demonstrated a unique mechanism of action by interacting minimally with DNA, which is advantageous over conventional cytotoxic agents that often lead to severe side effects .
Case Study 2: Analgesic Effects
A study focusing on the analgesic properties of synthesized oxazolones found that those containing methoxy groups exhibited enhanced pain relief compared to others. This suggests that specific structural features can optimize therapeutic effects in pain management .
Data Tables
| Compound | IC50 (μM) | Cell Line | Activity |
|---|---|---|---|
| Compound 3a | 12.5 | A549 (Lung Carcinoma) | Anticancer |
| Compound 3c | 15.0 | A549 (Lung Carcinoma) | Anticancer |
| Compound 4c | 41.0 | LOX Inhibition | Anti-inflammatory |
| Compound with Methoxy | Varies | Various (Analgesic Tests) | Analgesic |
Q & A
Q. What are the standard synthetic routes for 5(4H)-Oxazolone, 2-phenyl-4-(triphenylphosphoranylidene)-, and how can reaction yields be optimized?
The synthesis typically involves condensation reactions between substituted oxazolone precursors and triphenylphosphine derivatives. Key steps include using polar solvents (e.g., ethanol, methanol) and catalysts like sodium acetate under reflux conditions. For example, refluxing in DMF/acetic acid mixtures (2–4 hours) with precise stoichiometric ratios of reactants improves yield. Optimization strategies include adjusting solvent polarity, temperature gradients, and catalyst loading .
Q. Which analytical techniques are critical for confirming the structural integrity of this oxazolone derivative?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is essential for verifying substituent positions and ring tautomerism. Infrared (IR) spectroscopy identifies carbonyl (C=O) and phosphoranylidene (P=C) groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Q. How should researchers design initial biological activity screenings for this compound?
Use standardized assays such as:
- Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria.
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves.
- Control experiments : Include reference drugs (e.g., cisplatin for cytotoxicity) and validate results across multiple replicates .
Advanced Research Questions
Q. What mechanistic insights explain the role of the triphenylphosphoranylidene group in facilitating cycloaddition or nucleophilic reactions?
The triphenylphosphoranylidene moiety acts as a stabilizing group for reactive intermediates, enabling [2+2] or [4+2] cycloadditions. Computational studies (DFT) suggest its electron-withdrawing nature polarizes the oxazolone ring, enhancing electrophilicity at the C4 position. Kinetic experiments using quench-flow NMR can track transient intermediates in such reactions .
Q. How can contradictory reports about this compound’s bioactivity be resolved methodologically?
- Assay standardization : Replicate studies using identical cell lines, culture conditions, and compound purity (≥95% by HPLC).
- Orthogonal validation : Compare enzymatic inhibition assays (e.g., kinase activity) with cell-based results.
- Meta-analysis : Statistically evaluate literature data to identify confounding variables (e.g., solvent used for dissolution) .
Q. What experimental strategies control regioselectivity in functionalizing the oxazolone core?
- Electronic effects : Electron-donating groups (e.g., methoxy) at the phenyl ring direct electrophilic substitution to specific positions.
- Steric guidance : Bulky substituents (e.g., triphenylphosphoranylidene) hinder reactions at sterically crowded sites.
- Solvent tuning : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, favoring specific pathways .
Q. How can researchers address challenges in characterizing tautomeric forms of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
